2,6-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
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Overview
Description
2,6-Dimethyl-4’-(1,3-dioxolan-2-yl)benzophenone is an organic compound with the molecular formula C18H18O3. It is a benzophenone derivative that contains a dioxolane ring, which is a five-membered ring with two oxygen atoms. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4’-(1,3-dioxolan-2-yl)benzophenone typically involves the acetalization of benzophenone derivatives with ethylene glycol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the dioxolane ring. The general reaction scheme is as follows:
Starting Materials: Benzophenone derivative, ethylene glycol.
Catalyst: Acid catalyst such as p-toluenesulfonic acid.
Reaction Conditions: Reflux in toluene with continuous removal of water using a Dean-Stark apparatus.
Industrial Production Methods
In industrial settings, the production of 2,6-Dimethyl-4’-(1,3-dioxolan-2-yl)benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4’-(1,3-dioxolan-2-yl)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated benzophenone derivatives.
Scientific Research Applications
2,6-Dimethyl-4’-(1,3-dioxolan-2-yl)benzophenone is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4’-(1,3-dioxolan-2-yl)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations. Additionally, the benzophenone moiety can participate in photochemical reactions, making it useful in photochemistry and photobiology studies.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: A compound with a similar dioxolane ring structure.
1,3-Dioxolane: A simpler dioxolane compound used as a solvent and in polymer chemistry.
Solketal: A protected form of glycerol with an isopropylidene acetal group.
Uniqueness
2,6-Dimethyl-4’-(1,3-dioxolan-2-yl)benzophenone is unique due to the presence of both the benzophenone and dioxolane moieties, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
(2,6-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-12-4-3-5-13(2)16(12)17(19)14-6-8-15(9-7-14)18-20-10-11-21-18/h3-9,18H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXMGGXAHGPDJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)C3OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645117 |
Source
|
Record name | (2,6-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-25-3 |
Source
|
Record name | (2,6-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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